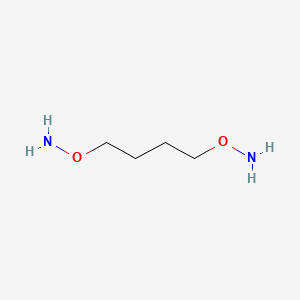

O-(4-aminooxybutyl)hydroxylamine

Description

The exact mass of the compound O-delta-Aminooxybutylhydroxylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(4-aminooxybutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c5-7-3-1-2-4-8-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPMAJGFRLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCON)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216277 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66080-74-8 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066080748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC205114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to O-(4-aminooxybutyl)hydroxylamine: Mechanism and Application in High-Stability Bioconjugation

Foreword: The Pursuit of the Ideal Covalent Linkage

In the landscape of modern drug development and biological research, the covalent attachment of functional moieties to biomolecules—a process known as bioconjugation—is a cornerstone technology. From antibody-drug conjugates (ADCs) to PEGylated proteins and advanced molecular probes, the stability and precision of the chemical linkage dictate the ultimate success of the conjugate. The ideal linker must be formed under mild, biocompatible conditions yet exhibit profound stability in complex biological milieu to ensure the payload remains attached until it reaches its target.

Among the arsenal of "click" and bioorthogonal chemistries, oxime ligation stands out for its exceptional chemoselectivity and the remarkable hydrolytic stability of the resultant bond.[1][2] This guide provides an in-depth examination of O-(4-aminooxybutyl)hydroxylamine, a versatile homobifunctional linker, focusing on its mechanism of action in forming highly stable oxime bonds. We will dissect the underlying chemical principles, explore catalytic strategies to optimize reaction kinetics, and provide field-proven protocols for its successful application.

The Oxime Ligation: A Chemoselective and Stable Conjugation Strategy

The core reaction facilitated by this compound is the oxime ligation—a chemoselective condensation between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable C=N-O linkage.[1][3] This reaction is highly valued in bioconjugation for several key reasons:

-

High Chemoselectivity: The aminooxy and carbonyl functional groups are relatively rare in native biological systems, ensuring that the ligation proceeds with minimal side reactions with other functional groups present in proteins, such as amines or thiols.[1][4]

-

Biocompatible Reaction Conditions: The conjugation can be performed in aqueous buffers under mild pH and temperature conditions, preserving the delicate three-dimensional structure and function of sensitive biomolecules.[1][5]

-

Exceptional Stability: The resulting oxime bond is significantly more stable against hydrolysis under physiological conditions than many other common linkages, such as imines and hydrazones.[6][7][8]

This compound is a symmetrical, homobifunctional linker, meaning it possesses two reactive aminooxy groups separated by a four-carbon butyl spacer.[9] This structure allows it to act as a crosslinker, covalently connecting two different molecules that have been functionalized with carbonyl groups.

The Core Mechanism of Oxime Formation

The formation of an oxime bond is a two-step process involving a nucleophilic addition followed by a dehydration (elimination) step. The overall reaction is reversible and is typically catalyzed by acid.[3][7]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This forms a transient, unstable tetrahedral intermediate known as a hemiaminal.[7][10]

-

Acid-Catalyzed Dehydration: The hemiaminal intermediate is then dehydrated to form the final oxime product. This step is the rate-limiting step and is significantly accelerated by acid catalysis. A proton source protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N-O double bond of the oxime.[7][10]

The pH of the reaction medium is a critical parameter. A mildly acidic environment (typically pH 4.5-5.5) is optimal for the uncatalyzed reaction.[7] This represents a compromise: a lower pH increases the rate of the dehydration step but also increases the non-nucleophilic protonated form of the aminooxy group, reducing the concentration of the active nucleophile.[7]

Accelerating the Reaction: The Role of Nucleophilic Catalysis

While the reaction proceeds at a mildly acidic pH, many proteins and other biomolecules are not stable under these conditions. Furthermore, for applications requiring rapid conjugation, such as in radiolabeling with short-lived isotopes like ¹⁸F, the reaction rate at neutral pH is often too slow.[11][12]

To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the reaction rate at or near physiological pH (pH 7.0-7.4).[11][13]

Mechanism of Aniline Catalysis: Aniline catalysis proceeds by forming a more reactive intermediate.[2][13]

-

Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original carbonyl group.

-

Nucleophilic Exchange: The aminooxy compound then attacks the highly reactive Schiff base intermediate, displacing the aniline catalyst and forming the hemiaminal.

-

Dehydration and Catalyst Regeneration: The reaction proceeds as before through dehydration to yield the final oxime product and regenerate the aniline catalyst.[13]

Electron-donating substituents on the aniline ring enhance catalytic activity.[11] Consequently, derivatives like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be even more efficient catalysts than aniline itself, partly due to their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[11][14] The use of pPDA at neutral pH can result in a rate enhancement of over 100-fold compared to the uncatalyzed reaction.[15]

Quantitative Comparison of Linkage Stability

The defining advantage of the oxime linkage is its superior hydrolytic stability. This is crucial for in vivo applications where bioconjugates are exposed to physiological conditions for extended periods. The stability of C=N bonds is directly influenced by the electronegativity of the atom attached to the imine nitrogen.[7] The highly electronegative oxygen atom in the oxime linkage (C=N-O ) reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initiating step of hydrolysis.[7][8]

This contrasts with hydrazones (C=N-N ), which are more prone to hydrolysis, especially under acidic conditions.[7] Thioether bonds formed via maleimide chemistry, another popular bioconjugation method, are susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to premature payload release.[6]

| Linkage Type | Formation Reaction | Key Stability Characteristics | Relative Hydrolysis Rate (at pH 7.0) |

| Oxime | Aldehyde/Ketone + Aminooxy | Highly stable at physiological pH; hydrolysis is acid-catalyzed.[6][8] | 1 (Reference)[8] |

| Hydrazone | Aldehyde/Ketone + Hydrazide | Less stable than oximes; reversible under acidic conditions.[5][7] | ~300-600x faster than oxime[8] |

| Thioether (from Maleimide) | Thiol + Maleimide | Susceptible to retro-Michael reaction in the presence of thiols.[6] | N/A (Degradation via different mechanism) |

Table 1: Comparative stability of common bioconjugation linkages. Data synthesized from multiple sources to illustrate relative stability trends.[6][7][8]

Experimental Protocol: Protein Conjugation using this compound

This protocol describes a general procedure for crosslinking a protein that has been engineered to contain a reactive aldehyde group with a second aldehyde-containing molecule using this compound as the linker.

Prerequisite: Site-specific incorporation of an aldehyde group into the protein of interest (e.g., via enzymatic modification or incorporation of an unnatural amino acid) and functionalization of the second molecule with an aldehyde are required.

Materials:

-

Aldehyde-functionalized Protein (Protein-CHO): 5 mg/mL in 100 mM Phosphate Buffer, pH 7.2

-

Aldehyde-functionalized Molecule (Molecule-CHO): 10 mM stock in DMSO

-

This compound dihydrochloride: 100 mM stock in water

-

Aniline or p-Phenylenediamine (pPDA) catalyst: 200 mM stock in DMSO

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or dialysis cassettes (10 kDa MWCO)

Workflow Diagram:

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reagents in the following order. This example is for a 1 mL final reaction volume.

-

800 µL of Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

-

100 µL of Protein-CHO solution (final concentration 0.5 mg/mL)

-

10 µL of Molecule-CHO stock (final concentration 100 µM, a 10-fold molar excess over protein assuming a 50 kDa protein)

-

Causality Note: A molar excess of the smaller molecule is used to drive the reaction towards the formation of the initial protein-linker conjugate.

-

-

Initiate the First Ligation:

-

Add 5 µL of the this compound stock solution (final concentration 0.5 mM, a 50-fold molar excess).

-

Add 10 µL of the pPDA catalyst stock solution (final concentration 2 mM).[15]

-

Causality Note: The catalyst is essential for achieving a reasonable reaction rate at neutral pH. pPDA is chosen for its high efficiency.[11][15]

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing. This step conjugates one end of the linker to the protein.

-

-

Initiate the Second Ligation (Crosslinking):

-

After the initial incubation, a second aliquot of the Molecule-CHO can be added if dimerization or multimerization is desired, or the second biomolecule to be crosslinked is introduced. For this example, we assume crosslinking to another Protein-CHO molecule.

-

Add another 100 µL of Protein-CHO solution.

-

Incubate for an additional 4-16 hours at room temperature or 4°C. The longer incubation allows the second aminooxy group of the linker (now attached to the first protein) to react with the aldehyde on a second protein molecule.

-

-

Purification (Self-Validation Step 1):

-

To remove excess linker, catalyst, and unconjugated molecules, purify the reaction mixture.

-

For SEC: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4). Load the entire reaction mixture and collect fractions corresponding to the high molecular weight protein conjugate, which will elute earlier than the smaller, unconjugated species.

-

For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS, pH 7.4 at 4°C, with at least three buffer changes over 24-48 hours.

-

-

Characterization (Self-Validation Step 2):

-

SDS-PAGE: Analyze the purified fractions. Successful crosslinking will show a new band at approximately double the molecular weight of the starting monomeric protein.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): For precise validation, analyze the conjugate to confirm the expected mass increase corresponding to the addition of the linker and the second molecule.

-

Conclusion and Future Outlook

This compound, and the oxime ligation it facilitates, represents a robust and reliable tool for researchers in drug development and chemical biology. The mechanism, characterized by its chemoselectivity and the formation of a highly stable covalent bond, addresses the critical need for durable bioconjugates. By understanding the core principles of the reaction, including the pivotal role of pH and the significant rate enhancements offered by nucleophilic catalysts, scientists can effectively harness this chemistry to construct sophisticated ADCs, targeted imaging agents, and other functional biomolecular constructs with confidence in their in-vivo stability and performance.

References

- A Comparative Guide to the Stability of Oxime vs.

- Oxime and Hydrazone Reactions in Bioconjug

- Application Notes and Protocols for Oxime Lig

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. PMC - NIH. [Link]

-

Silva, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. PMC - NIH. [Link]

-

Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI. [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). Request PDF. [Link]

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. (2025). Benchchem.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1345-1347. PMC - NIH. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. The Journal of Organic Chemistry, 78(3), 1184–1189. ACS Publications. [Link]

-

Silva, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. (2016). Journal of Peptide Science. [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2013). ResearchGate. [Link]

- This compound. (n.d.). Benchchem.

-

Formation of an Oxime from an Aldehyde. (2015). YouTube. [Link]

-

Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. (2016). Request PDF. [Link]

-

Zhang, Y., et al. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 56(3), 821-824. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Bis(aminooxy)butane: A Homobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-bis(aminooxy)butane, a homobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. We will delve into its chemical properties, synthesis, and applications, with a focus on the underlying principles that guide its use in creating advanced therapeutic constructs.

Core Chemical and Physical Properties

1,4-Bis(aminooxy)butane, also known by its systematic IUPAC name O-(4-aminooxybutyl)hydroxylamine, is a versatile chemical linker. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66080-74-8 | [1] |

| Molecular Formula | C₄H₁₂N₂O₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Synonyms | O,O'-(butane-1,4-diyl)bis(hydroxylamine), O-delta-aminooxybutylhydroxylamine | [1] |

| XLogP3-AA | -0.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 120.089877630 Da | [1] |

| Topological Polar Surface Area | 70.5 Ų | [1] |

The Power of Oxime Ligation in Bioconjugation

The utility of 1,4-bis(aminooxy)butane in drug development stems from the unique properties of its terminal aminooxy groups. These groups readily react with aldehydes and ketones to form stable oxime bonds. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" and offers several advantages for bioconjugation.[2][3]

Key Advantages of Oxime Ligation:

-

High Stability: Oxime bonds are significantly more stable under physiological conditions (neutral pH) compared to other linkages like imines or hydrazones.[2][4][5] This stability ensures the integrity of the conjugated molecule as it travels to its target in the body.

-

Chemoselectivity and Bioorthogonality: The reaction is highly specific between the aminooxy and carbonyl groups, preventing unwanted side reactions with other functional groups present in complex biomolecules like proteins.[4][6] This "bioorthogonal" nature means the reaction can proceed in a biological environment without interfering with native biochemical processes.[7][8]

-

Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, aqueous conditions, often at or near physiological pH and temperature.[4][6] This is crucial for preserving the structure and function of sensitive biomolecules.

-

Catalysis for Enhanced Efficiency: The rate of oxime formation can be significantly accelerated, especially at neutral pH, by using catalysts such as aniline and its derivatives.[4][6][8] This allows for efficient conjugation even at low reactant concentrations.

The relationship between these factors is illustrated in the diagram below:

Caption: Factors influencing the formation of a stable oxime bond.

Synthesis of 1,4-Bis(aminooxy)butane

The synthesis of hydroxylamines and their derivatives can be achieved through various methods, including the oxidation of secondary amines. A general approach involves the use of oxidizing agents like dimethyldioxirane.[9] A more specific, scalable synthesis for related O-alkyl hydroxylamines involves a two-step procedure starting from an N-Boc protected hydroxylamine, followed by alkylation and deprotection.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 1,4-bis(aminooxy)butane.

Detailed Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

-

To a stirred solution of N-hydroxyphthalimide in a suitable polar aprotic solvent like DMF, add a slight molar excess of a non-nucleophilic base (e.g., potassium carbonate).

-

Slowly add 0.5 equivalents of 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 1,4-bis(phthalimidooxy)butane.

Step 2: Synthesis of 1,4-Bis(aminooxy)butane

-

Suspend the crude 1,4-bis(phthalimidooxy)butane in ethanol.

-

Add a slight molar excess of hydrazine hydrate to the suspension.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

The filtrate, containing the desired product, can be acidified with HCl to precipitate the dihydrochloride salt, which can be further purified by recrystallization. Alternatively, the free base can be obtained by careful neutralization and extraction, followed by distillation under reduced pressure.

Applications in Drug Development

As a homobifunctional linker, 1,4-bis(aminooxy)butane can be used to conjugate two molecules that have been modified to contain an aldehyde or ketone group. This is particularly useful in the construction of various drug delivery systems and therapeutic conjugates.

Key Application Areas:

-

Antibody-Drug Conjugates (ADCs): While many ADCs use heterobifunctional linkers, homobifunctional linkers can be employed in specific strategies, for instance, to dimerize drug molecules before conjugation or to link two antibody fragments. The linker's role is critical for the stability and efficacy of the ADC.[]

-

Peptide-Drug Conjugates (PDCs): PDCs are an emerging class of targeted therapies. 1,4-bis(aminooxy)butane can be used to link targeting peptides to cytotoxic drugs, enhancing their delivery to cancer cells. The stability of the linker is crucial for the conjugate's performance in vivo.[11]

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of specific proteins. While typically constructed with heterobifunctional linkers, the principles of linker chemistry are central to their design, influencing properties like cell permeability and degradation efficiency.

-

Drug Delivery Systems: This linker can be used to crosslink polymers to form hydrogels for controlled drug release or to attach drugs to nanoparticles, liposomes, or other drug carriers.[5][12]

Experimental Protocol: General Oxime Ligation for Bioconjugation

This protocol outlines a general procedure for conjugating an aminooxy-containing molecule (like 1,4-bis(aminooxy)butane) to a biomolecule that has been engineered to contain a carbonyl group.

Materials:

-

Carbonyl-modified biomolecule (e.g., protein, peptide)

-

1,4-bis(aminooxy)butane

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, or a slightly acidic buffer like acetate buffer, pH 4.5)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve Reactants:

-

Dissolve the carbonyl-modified biomolecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of 1,4-bis(aminooxy)butane in a compatible solvent. A 5 to 20-fold molar excess relative to the carbonyl-containing molecule is typically used.

-

-

Reaction Setup:

-

Add the 1,4-bis(aminooxy)butane solution to the solution of the carbonyl-containing biomolecule.

-

For catalyzed reactions at neutral pH: If using a neutral buffer is necessary, add aniline to a final concentration of 10-100 mM to accelerate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring or rocking. The optimal reaction time depends on the reactivity of the carbonyl group, reactant concentrations, pH, and the presence of a catalyst.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove excess unreacted linker and catalyst. This can be achieved by size-exclusion chromatography, dialysis, or other suitable chromatographic techniques.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1,4-bis(aminooxy)butane.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Note: A specific Material Safety Data Sheet (MSDS) for 1,4-bis(aminooxy)butane was not found in the search results. The safety information provided is based on general laboratory practices for handling similar chemical compounds.

Conclusion

1,4-Bis(aminooxy)butane is a valuable tool for researchers and scientists in the field of drug development. Its ability to form stable and specific oxime linkages under mild conditions makes it an excellent candidate for constructing a variety of therapeutic conjugates and drug delivery systems. A thorough understanding of the principles of oxime ligation and the role of this bifunctional linker will enable the design and synthesis of more effective and targeted therapies.

References

-

CD Biosynsis. Bifunctional linkers. [Link]

-

National Center for Biotechnology Information. (2015, February 2). Bioorthogonal oxime ligation mediated in vivo cancer targeting. PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]

-

National Center for Biotechnology Information. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2021, July 29). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. [Link]

-

AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions]. [Link]

-

Chemsrc. (2025, August 25). 1,4-Bis(3-aminopropoxy)butane | CAS#:7300-34-7. [Link]

-

MDPI. (2020, June 18). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. [Link]

-

Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

-

Matheson. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (2015, December 29). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. [Link]

-

Zu u:scholar. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

-

National Center for Biotechnology Information. (2010, May 12). A 1H NMR study of 1,4-bis(N-hexadecyl-N, N-dimethylammonium)butane dibromide/sodium anthranilate system: spherical to rod-shaped transition. PubMed Central. [Link]

-

ResearchGate. 4.1 Schematic representation of (A) oxime ligation reaction between an.... [Link]

-

National Center for Biotechnology Information. (2022, June 17). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PubMed Central. [Link]

-

ResearchGate. (2007, August). 1,4-Bis(4-aminophenoxy)butane. [Link]

-

National Center for Biotechnology Information. O-delta-Aminooxybutylhydroxylamine. PubChem. [Link]

-

Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

-

National Center for Biotechnology Information. (2010, April 14). Advances in Bioconjugation. PubMed Central. [Link]

-

Air Liquide. (2023, January 19). SAFETY DATA SHEET Butane. [Link]

-

National Center for Biotechnology Information. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PubMed Central. [Link]

-

Organic Syntheses. (2020, August 25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

- Google Patents. US5001233A - Synthesis of hydroxylamines using dioxiranes.

-

National Center for Biotechnology Information. (2017, March 23). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PubMed Central. [Link]

Sources

- 1. O-delta-Aminooxybutylhydroxylamine | C4H12N2O2 | CID 99287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5001233A - Synthesis of hydroxylamines using dioxiranes - Google Patents [patents.google.com]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. purepeg.com [purepeg.com]

Navigating the Bifunctional Frontier: A Technical Guide to O-(4-aminooxybutyl)hydroxylamine Dihydrochloride for Researchers

For drug development professionals, researchers, and scientists, the handling of highly reactive bifunctional linkers is a critical aspect of laboratory safety and experimental success. This guide provides an in-depth technical overview of O-(4-aminooxybutyl)hydroxylamine, with a focus on its dihydrochloride salt (CAS 60302-18-3), a versatile tool in bioconjugation and chemical synthesis. Drawing from established safety data and practical field insights, this document outlines the essential precautions and handling protocols necessary for its safe and effective use.

Chemical Identity and Hazard Profile

This compound, often supplied as its more stable dihydrochloride salt, is a bifunctional molecule featuring two reactive aminooxy groups.[1][2] This dual functionality makes it a valuable crosslinker for various applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. However, its reactivity also necessitates a thorough understanding of its potential hazards.

While a comprehensive, peer-reviewed toxicological profile for this compound dihydrochloride is not extensively documented in publicly available literature, its structural relationship to hydroxylamine and its derivatives provides a strong basis for hazard assessment. Hydroxylamine and its salts are known to be potent skin and eye irritants, harmful if swallowed or inhaled, and may cause allergic skin reactions.[3][4][5][6][7] Furthermore, there is evidence to suggest that some hydroxylamine derivatives may be suspected of causing cancer and could cause damage to organs through prolonged or repeated exposure.[3][4][5][6]

Key Hazard Considerations:

-

Toxicity: Toxic if swallowed and may be harmful in contact with skin.[3][4][7]

-

Irritation: Causes skin and serious eye irritation.[3][4][7]

-

Sensitization: May cause an allergic skin reaction.[3][4][6]

-

Long-term Effects: Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6]

A summary of the key chemical and physical properties is provided in the table below.

| Property | Value |

| Chemical Name | O,O'-(butane-1,4-diyl)bis(hydroxylamine) dihydrochloride |

| CAS Number | 60302-18-3 |

| Molecular Formula | C₄H₁₄Cl₂N₂O₂ |

| Molecular Weight | 193.07 g/mol |

| Form | Solid |

| Purity | Typically ≥98% |

| Storage | 2-8°C, sealed, dry |

Data sourced from various suppliers and safety data sheets.[1][8]

Prudent Handling and Engineering Controls: A Multi-layered Approach

Given the potential hazards, a rigorous and multi-layered safety protocol is paramount when working with this compound dihydrochloride. The causality behind these stringent measures lies in the compound's reactivity and potential for harm upon exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source. All manipulations of solid this compound dihydrochloride and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Caption: Workflow for handling this compound dihydrochloride within a controlled laboratory environment.

Personal Protective Equipment (PPE): Essential Individual Protection

The selection and consistent use of appropriate PPE are non-negotiable. This is a self-validating system; proper PPE protects the user from unforeseen splashes, spills, and airborne particles.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3][6]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[3][6]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[3] In cases of potential significant exposure, a full-body suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Protocols for Safe Laboratory Use

Adherence to detailed and validated protocols is crucial for both safety and experimental reproducibility.

Weighing and Solution Preparation

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is donned.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound dihydrochloride to the vessel, avoiding the creation of dust.

-

Dissolution: Add the desired solvent to the vessel containing the solid. Gently swirl to dissolve. Use of a magnetic stirrer within the fume hood is recommended for larger volumes.

-

Storage of Stock Solutions: Store stock solutions in clearly labeled, tightly sealed containers at the recommended temperature of 2-8°C.[8]

Spill and Waste Management

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[3] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

-

Major Spills: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

-

Waste Disposal: All waste materials contaminated with this compound dihydrochloride, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4][6] Do not discharge into drains or the environment.[3][4][6]

Caption: A decision-making flowchart for responding to spills of this compound dihydrochloride.

Emergency Procedures: Preparedness and Response

Despite all precautions, emergencies can occur. Being prepared with clear and concise emergency procedures is essential.

First Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Fire and Explosion Hazard

While this compound dihydrochloride is not highly flammable, its parent compound, hydroxylamine, can be explosive when heated. Therefore, caution should be exercised.

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound dihydrochloride is a powerful tool for researchers in drug development and the life sciences. Its utility, however, is intrinsically linked to its safe and responsible handling. By understanding its chemical properties and potential hazards, and by rigorously adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

- Current time inform

-

SAFETY DATA SHEET - Lab Alley. Lab Alley. [Link]

-

HYDROXYLAMINE HYDROCHLORIDE - SOEST Hawaii. University of Hawaii. [Link]

-

O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride - MySkinRecipes. MySkinRecipes. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. prochemonline.com [prochemonline.com]

- 4. media.laballey.com [media.laballey.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. actylislab.com [actylislab.com]

- 8. O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride [myskinrecipes.com]

- 9. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]

An In-depth Technical Guide to O,O'-1,4-Butanediylbis(hydroxylamine): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O'-1,4-Butanediylbis(hydroxylamine) is a bifunctional hydroxylamine derivative featuring two aminooxy groups connected by a flexible four-carbon alkyl chain. This unique structure makes it a valuable building block in various chemical and biomedical applications. The presence of two nucleophilic -ONH₂ groups allows for the formation of two oxime bonds, making it an ideal cross-linking agent or a homobifunctional linker for conjugating molecules containing aldehyde or ketone functionalities. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed experimental protocol, expected characterization data, and potential applications in research and drug development.

Historical Context and Discovery

While a singular discovery paper for O,O'-1,4-butanediylbis(hydroxylamine) is not prominent in the literature, its synthesis is deeply rooted in well-established 19th-century organic reactions. The conceptual framework for its preparation lies at the intersection of two classical methods: the Williamson ether synthesis, developed by Alexander Williamson in 1850, and the Gabriel synthesis of primary amines, discovered by Siegmund Gabriel in 1887.[1][2]

The Williamson ether synthesis, originally used to form ethers from an alkoxide and an alkyl halide, provides the fundamental principle for forming the C-O-N linkage in O-alkylhydroxylamines.[1][3] The Gabriel synthesis offers a robust method for preparing primary amines from alkyl halides using potassium phthalimide, which prevents over-alkylation, a common issue with using ammonia.[4][5] An adaptation of this method, using N-hydroxyphthalimide as a hydroxylamine surrogate, allows for the clean synthesis of O-substituted hydroxylamines.

The synthesis of a bifunctional molecule like O,O'-1,4-butanediylbis(hydroxylamine) is a logical extension of these principles, applying the reaction to a bifunctional electrophile, such as a 1,4-dihaloalkane. The final liberation of the free hydroxylamine groups is typically achieved through hydrazinolysis, a technique refined by Ing and Manske.[6]

Synthesis of O,O'-1,4-Butanediylbis(hydroxylamine)

The most common and efficient laboratory-scale synthesis of O,O'-1,4-butanediylbis(hydroxylamine) is a two-step process. The first step involves the dialkylation of N-hydroxyphthalimide with a 1,4-dihaloalkane, followed by the hydrazinolysis of the resulting bis-phthalimide intermediate to release the desired product.

Step 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

This step is a nucleophilic substitution reaction where the nucleophile is the potassium salt of N-hydroxyphthalimide, and the electrophile is 1,4-dibromobutane.

Step 2: Hydrazinolysis to O,O'-1,4-Butanediylbis(hydroxylamine)

The bis-phthalimide intermediate is treated with hydrazine hydrate, which cleaves the phthalimide groups, releasing the free hydroxylamines and forming a stable phthalhydrazide precipitate.[7][8]

Experimental Protocol

This protocol is based on analogous preparations of bis(aminooxy)alkanes.[9]

Materials and Reagents

-

N-Hydroxyphthalimide

-

Potassium hydroxide (KOH)

-

1,4-Dibromobutane

-

Dimethylformamide (DMF), anhydrous

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure

Part 1: Synthesis of 1,4-Bis(phthalimidooxy)butane

-

In a round-bottom flask, dissolve N-hydroxyphthalimide (2.2 equivalents) in anhydrous DMF.

-

Add powdered potassium hydroxide (2.2 equivalents) portion-wise while stirring at room temperature. The solution should turn into a thick slurry.

-

Add 1,4-dibromobutane (1.0 equivalent) to the slurry.

-

Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol to remove unreacted starting materials.

-

Dry the white solid product, 1,4-bis(phthalimidooxy)butane, under vacuum.

Part 2: Synthesis of O,O'-1,4-Butanediylbis(hydroxylamine)

-

Suspend the 1,4-bis(phthalimidooxy)butane (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (2.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and stir for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.

-

Wash the acidic aqueous solution with dichloromethane to remove any organic impurities.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield O,O'-1,4-butanediylbis(hydroxylamine) as an oil or a low-melting solid.

Characterization Data

The following table summarizes the expected characterization data for O,O'-1,4-butanediylbis(hydroxylamine) based on the analysis of similar compounds.[10]

| Analytical Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | δ ~ 3.9-4.1 ppm (triplet, 4H, -O-CH₂ -), δ ~ 1.7-1.9 ppm (multiplet, 4H, -CH₂-CH₂ -CH₂-), δ ~ 5.0-5.5 ppm (broad singlet, 4H, -NH₂ ) |

| ¹³C NMR (in CDCl₃) | δ ~ 75-77 ppm (-C H₂-O-), δ ~ 25-27 ppm (-CH₂-C H₂-CH₂-) |

| FT-IR (thin film) | 3300-3400 cm⁻¹ (N-H stretching), 2850-2950 cm⁻¹ (C-H stretching), 1050-1150 cm⁻¹ (C-O stretching) |

| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 121.10 |

Applications in Research and Drug Development

The bifunctional nature of O,O'-1,4-butanediylbis(hydroxylamine) makes it a versatile tool in several scientific domains.

-

Bioconjugation and Linker Technology: This molecule can act as a homobifunctional linker to conjugate two molecules that possess aldehyde or ketone groups, such as proteins, peptides, or carbohydrates.[11][12] Oxime ligation is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes.[13]

-

Drug Delivery Systems: In the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, bifunctional linkers are crucial for attaching the therapeutic payload to the targeting moiety.[14][15] The stability of the oxime bond can be tuned, potentially allowing for the controlled release of a drug at the target site.

-

Polymer Chemistry: The ability to form two cross-links makes this compound a candidate for the synthesis of hydrogels and other cross-linked polymers. These materials have applications in tissue engineering, drug delivery, and diagnostics.

-

Synthesis of Heterocycles: Bifunctional hydroxylamines can serve as key precursors in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[16]

Conclusion

O,O'-1,4-Butanediylbis(hydroxylamine) is a valuable bifunctional molecule with a synthetic history rooted in classical organic reactions. Its preparation is straightforward, and its dual reactivity offers significant potential in the fields of bioconjugation, drug development, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and utilize this versatile chemical tool.

References

-

Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Journal of the American Chemical Society Au. Available at: [Link]

-

Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Bifunctional Linkers: The Versatile Backbone of Molecular Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Gabriel synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

Scheme 1: Synthesis of 1,4-bis[4-aminophenoxy]butane (4). ResearchGate. Available at: [Link]

-

Access to bifunctionalized biomolecular platforms using oxime ligation. PubMed. Available at: [Link]

-

Gabriel Synthesis. Cambridge University Press. Available at: [Link]

-

Gabriel Amine Synthesis. YouTube. Available at: [Link]

-

Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI. Available at: [Link]

-

Hydroxylamines As Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds. PubMed. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. BYJU'S. Available at: [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed. Available at: [Link]

-

hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

-

9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

1,4-Bis(4-aminophenoxy)butane. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Aminocatalytic preparation of bisindolylalkanes. University of Strathclyde. Available at: [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. Available at: [Link]

-

Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]

-

Aminocatalytic preparation of bisindolylalkanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The underappreciated hydroxyl in drug discovery. Drug Discovery. Available at: [Link]

-

[Hydrazinolysis using hydrazine monohydrate]. Glycoscience Protocol Online Database. Available at: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available at: [Link]

-

Synthesis of bis(amino alcohol)oxalamides and their usage for the preconcentration of trace metals by cloud point extraction. PubMed. Available at: [Link]

- Process for preparing O-substituted hydroxylamines. Google Patents.

-

N-alkoxyphthalimides from nature sources Conditions: All reactions were.... ResearchGate. Available at: [Link]

-

hydroxylamine synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

- Hydroxylamine synthesis method. Google Patents.

-

Synthesis and Characterization of 1,4-bis(tosyloxy) butane and the Impacts on 1,5,9-Triazacyclododecane Formation. University of West Florida - Research Portal. Available at: [Link]

-

A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. ResearchGate. Available at: [Link]

-

Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. ResearchGate. Available at: [Link]

- Synthesis method of 1,4-butanediamine. Google Patents.

-

(PDF) Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate. Available at: [Link]

-

Release of N-glycans by hydrazinolysis. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

-

Hydrazinolysis using hydrazine monohydrate reducing sugar chains. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. [Hydrazinolysis using hydrazine monohydrate]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Access to bifunctionalized biomolecular platforms using oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. Hydroxylamines As Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxime Ligation with O-(4-aminooxybutyl)hydroxylamine: From Core Principles to Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive exploration of the theoretical and practical aspects of oxime ligation, with a specific focus on the versatile, bifunctional reagent O-(4-aminooxybutyl)hydroxylamine. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental reaction mechanism, the critical influence of reaction parameters, and the strategic application of this linker in bioconjugation and crosslinking. Detailed, field-proven protocols are provided to empower users to design and execute robust and efficient conjugation strategies.

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the ability to form stable, covalent linkages between biomolecules and probes, drugs, or surfaces is paramount.[1] Among the arsenal of chemoselective reactions, oxime ligation stands out for its exceptional specificity, mild reaction conditions, and the formation of a highly stable oxime bond.[2][3] This reaction, proceeding between an aminooxy group and a carbonyl (aldehyde or ketone), offers a bioorthogonal handle for the precise modification of complex biological macromolecules.[2]

This guide will focus on a particularly valuable tool in the oxime ligation toolbox: this compound. Its bifunctional nature, presenting two reactive aminooxy groups separated by a flexible butyl spacer, opens up possibilities for not only labeling but also for intramolecular and intermolecular crosslinking, providing a means to probe and stabilize protein-protein interactions or construct complex biomolecular architectures.

The Theoretical Core: Understanding the Oxime Ligation Mechanism

The formation of an oxime is a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, yielding an oxime and water as the sole byproduct.[2] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the aminooxy group, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is often the rate-determining step and is highly dependent on the pH of the reaction medium.[4]

-

Dehydration: The resulting tetrahedral intermediate undergoes acid-catalyzed dehydration to form the stable C=N double bond of the oxime.

The overall reaction is reversible, though the equilibrium generally favors the formation of the stable oxime product.[2]

Caption: General mechanism of oxime ligation.

The Critical Role of pH

The rate of oxime ligation is exquisitely sensitive to pH. The reaction is typically fastest in a slightly acidic environment (pH 4-5).[4] This is a consequence of two opposing effects:

-

At low pH: The carbonyl group is protonated, increasing its electrophilicity and accelerating the nucleophilic attack. However, the aminooxy group also becomes protonated, rendering it non-nucleophilic and slowing the reaction.

-

At high pH: The aminooxy group is deprotonated and highly nucleophilic, but the carbonyl group is less electrophilic.

Therefore, an optimal pH must be empirically determined to balance these factors for a given set of reactants. For many biological applications where acidic conditions can be detrimental to the biomolecule of interest, catalysis at neutral pH becomes essential.

Accelerating the Reaction: The Power of Catalysis

At neutral pH, the uncatalyzed oxime ligation can be slow. To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly enhance the reaction rate.[5][6] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.[4]

Recent studies have identified substituted anilines, such as m-phenylenediamine and p-phenylenediamine, as being even more efficient catalysts than aniline, allowing for rapid ligations at neutral pH and low micromolar concentrations.[5]

Caption: Catalytic cycle of aniline in oxime ligation.

This compound: A Versatile Bifunctional Crosslinker

This compound is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups.[7] This structure allows for the covalent linkage of two carbonyl-containing molecules. The butyl spacer provides flexibility and sufficient length to bridge distances between reactive sites on biomolecules.

Key Properties:

| Property | Description |

| Molecular Formula | C₄H₁₂N₂O₂ |

| Molecular Weight | 120.15 g/mol |

| Reactivity | Reacts with aldehydes and ketones to form stable oxime bonds. |

| Solubility | Soluble in aqueous buffers. |

| Applications | Bioconjugation, protein crosslinking, surface immobilization, drug delivery. |

The presence of two aminooxy groups allows for several strategic applications:

-

Intramolecular Crosslinking: Stabilizing the tertiary or quaternary structure of a single protein or protein complex.

-

Intermolecular Crosslinking: Linking two separate proteins or biomolecules to study their interactions.

-

Surface Immobilization: Attaching biomolecules to aldehyde- or ketone-functionalized surfaces.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with clear steps and considerations for optimization.

General Considerations for Oxime Ligation

-

Buffer Selection: For uncatalyzed reactions, use a buffer with a pH between 4.0 and 5.0 (e.g., sodium acetate). For catalyzed reactions at neutral pH, phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0-7.4 is recommended. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the aminooxy reagent.[1]

-

Reactant Concentrations: The rate of ligation is dependent on the concentration of both the carbonyl and the aminooxy reagent. For efficient conjugation, it is often necessary to use a molar excess of the aminooxy reagent.

-

Catalyst Concentration: When using an aniline-based catalyst, a final concentration of 10-100 mM is typically effective.[8]

-

Reaction Time and Temperature: Reactions are typically carried out at room temperature or 37°C for 1 to 24 hours. The progress of the reaction should be monitored to determine the optimal time.

-

Quenching: Unreacted aldehydes or ketones can be quenched by the addition of an excess of a small molecule containing an aminooxy or hydrazine group.

Protocol for Protein Labeling with a Mono-functional Carbonyl

This protocol describes the labeling of a protein containing a single accessible aldehyde or ketone with this compound, where one of the aminooxy groups will react.

Materials:

-

Protein solution (containing an aldehyde or ketone) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound stock solution (e.g., 100 mM in water or buffer).

-

Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or a freshly prepared aqueous solution).

Procedure:

-

To your protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 10 to 50-fold) over the protein.

-

Add the catalyst stock solution to a final concentration of 10-100 mM. The final concentration of any organic solvent (like DMSO) should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C with gentle mixing.

-

Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (which will show a shift in molecular weight upon conjugation), mass spectrometry, or HPLC.

-

Once the desired level of conjugation is achieved, the reaction can be stopped by removing the excess reagents and catalyst through size-exclusion chromatography (desalting column) or dialysis.

Protocol for Intermolecular Protein Crosslinking

This protocol outlines a general procedure for crosslinking two different proteins, one containing an aldehyde or ketone and the other to be modified with this compound.

Step 1: Functionalization of Protein A with a Carbonyl Group

Introduce an aldehyde or ketone group onto Protein A using established methods, such as:

-

Periodate oxidation of N-terminal serine or threonine residues.

-

Incorporation of an unnatural amino acid with a ketone side chain.

Step 2: Crosslinking Reaction

-

Combine the carbonyl-functionalized Protein A and the target Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Add this compound to the protein mixture. The optimal molar ratio of the crosslinker to the proteins should be determined empirically, but a starting point of a 10- to 100-fold molar excess over the limiting protein is recommended.

-

Add an aniline-based catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.

-

Analyze the crosslinking products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate will indicate a successful reaction.

-

Purify the crosslinked conjugate using size-exclusion chromatography or affinity chromatography to separate it from unreacted proteins and reagents.

Caption: Workflow for intermolecular protein crosslinking.

Data Presentation and Analysis

The success of an oxime ligation experiment should be validated through appropriate analytical techniques.

| Analytical Technique | Information Provided |

| SDS-PAGE | Shift in the molecular weight of the protein upon conjugation or crosslinking. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirmation of the exact mass of the conjugate, allowing for the determination of the degree of labeling. |

| HPLC (Reversed-Phase or Size-Exclusion) | Separation and quantification of the conjugated product from unreacted starting materials. |

| UV-Vis Spectroscopy | If the attached molecule has a chromophore, the degree of labeling can be estimated. |

Conclusion: A Robust Tool for Modern Biosciences

Oxime ligation with this compound represents a powerful and versatile strategy for the covalent modification and crosslinking of biomolecules. A thorough understanding of the underlying chemical principles, particularly the influence of pH and the judicious use of catalysts, is crucial for designing and executing successful experiments. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to harness the full potential of this valuable bioconjugation tool, enabling advancements in areas from fundamental protein science to the development of novel therapeutics and diagnostics.

References

- Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Transamination Reaction.

- Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. Scientific Reports, 8(1), 2493. (2018).

- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.

- Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Organic & Biomolecular Chemistry, 9(21), 7397–7402. (2011).

- A Comparative Guide to Bifunctional Crosslinkers: Evaluating the Conjugation Efficiency of Bis-aminooxy-PEG2. Benchchem.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8827–8834. (2022).

- A Comparative Guide to Amine-Reactive BCN Linkers for Bioconjug

- A Comparative Guide to the Conjugation Efficiency of Aminooxy-PEG2-bis-PEG3-BCN. Benchchem.

- Protocol for Chemical Cross-Linking.

- Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific.

- Stability Showdown: A Comparative Guide to Bis-aminooxy-PEG4 and Other Bioconjug

- Aminooxy PEG, Aminooxy linker, Aldehyde reactive. BroadPharm.

- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.

- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1850–1853. (2012).

- Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5034. (2022).

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

- Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist.

- Chemical Cross-Linking for Protein–Protein Interaction Studies.

- Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Purdue e-Pubs.

- Homobifunctional Crosslinkers. Santa Cruz Biotechnology.

- Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6296. (2022).

Sources

- 1. youtube.com [youtube.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of O-(4-aminooxybutyl)hydroxylamine with Aldehydes and Ketones

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-aminooxybutyl)hydroxylamine is a symmetrical, bifunctional linker that has emerged as a valuable tool in chemical biology and drug development. Its two terminal aminooxy groups provide reactive handles for covalent conjugation to molecules containing aldehyde or ketone functionalities through the formation of stable oxime bonds. This guide provides a comprehensive technical overview of the core principles governing the reactivity of this compound, detailing the reaction mechanism, kinetics, and optimal conditions. We present field-proven experimental protocols for its use in bioconjugation, including strategies for both mono-conjugation and cross-linking applications. Furthermore, this document explores its utility in advanced applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and surface immobilization, while also addressing potential challenges and troubleshooting strategies.

Introduction: The Strategic Advantage of a Bifunctional Aminooxy Linker

In the landscape of bioconjugation, the ability to covalently link molecular components with precision and stability is paramount. This compound, often supplied as its dihydrochloride salt (C₄H₁₄Cl₂N₂O₂), offers a distinct advantage due to its homobifunctional nature. The molecule consists of a flexible four-carbon butyl chain capped at both ends by highly nucleophilic aminooxy (-ONH₂) groups.[1]

This symmetrical design allows for two primary modes of application:

-

Cross-linking: The linker can bridge two separate molecules that each bear a carbonyl group (aldehyde or ketone), effectively tethering them together.

-

Controlled Mono-conjugation: One aminooxy group can be reacted with a carbonyl-containing molecule, leaving the second aminooxy group available for subsequent conjugation to another molecule or surface.

The reaction between an aminooxy group and a carbonyl is a highly chemoselective ligation that forms a stable oxime bond, a key feature for creating robust bioconjugates for in vitro and in vivo applications.[2] This guide will delve into the technical nuances of leveraging this reactivity for advanced scientific research and therapeutic development.

The Chemistry of Oxime Ligation: Mechanism and Kinetics

The formation of an oxime is a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, with water as the sole byproduct.[3] The reaction proceeds through a two-step mechanism involving a tetrahedral intermediate.

Reaction Mechanism

The overall reaction can be visualized as a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Caption: General mechanism of oxime formation.

pH Dependence

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. However, at very low pH (typically below 3), the aminooxy nucleophile becomes protonated and non-reactive.[3] Consequently, uncatalyzed oxime ligations proceed optimally in a slightly acidic environment, typically between pH 4 and 5.[4] For many biological applications where physiological pH (~7.4) is required, the uncatalyzed reaction can be impractically slow.[4]

Nucleophilic Catalysis at Neutral pH

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[4][5] These catalysts function by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl.

More recently, substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been identified as superior catalysts.[5][6][7] They offer significantly faster kinetics compared to aniline, even at low millimolar concentrations, which is attributed to their higher aqueous solubility and catalytic efficiency.[4][5][7]

Caption: Workflow of aniline-catalyzed oxime ligation.

Reaction Kinetics

Oxime ligation follows second-order kinetics, being first-order in both the carbonyl and the aminooxy reactant.[8] The second-order rate constants (k₂) are a crucial metric for comparing reaction efficiencies.

| Reactants (Model System) | Catalyst (Concentration) | pH | Approx. k₂ (M⁻¹s⁻¹) | Fold Acceleration (vs. Uncatalyzed) |

| Aminooxy-PEG + Aldehyde | None | 7.0 | ~0.01 - 0.1 | 1x |

| Aminooxy-PEG + Aldehyde | Aniline (100 mM) | 7.0 | ~1 - 10 | ~40x |

| Aminooxy-PEG + Aldehyde | p-Phenylenediamine (10 mM) | 7.0 | ~10 - 30 | ~120x |

| Aminooxy-PEG + Ketone | m-Phenylenediamine (100 mM) | 7.3 | ~0.08 | - |

Note: These are approximate values derived from literature on similar systems and are intended for comparative purposes.[4][8][9][10] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[6][8]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound dihydrochloride in conjugation reactions. Optimization may be required based on the specific properties of the substrates.

Materials and Reagents

-

This compound dihydrochloride (FW: 193.07 g/mol )

-

Carbonyl-containing molecule (Molecule A)

-

Phosphate buffer (100 mM, pH 7.2-7.4) or Acetate buffer (100 mM, pH 4.5-5.0)

-

p-Phenylenediamine (pPDA) or Aniline (for catalyzed reactions)

-

Anhydrous DMSO or DMF (for dissolving reagents if necessary)

-

Purification system (e.g., HPLC, FPLC, dialysis)

Protocol 1: Catalyzed Mono-Conjugation at Neutral pH

This protocol is designed to react one of the aminooxy groups, leaving the other available for subsequent steps. This is achieved by using the carbonyl-containing molecule as the limiting reagent.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound dihydrochloride in reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).

-

Prepare a 10 mM stock solution of the carbonyl-containing molecule (Molecule A) in a compatible solvent (e.g., reaction buffer or DMSO).

-

Prepare a 100 mM stock solution of p-phenylenediamine in the reaction buffer. Note: pPDA can darken upon exposure to air and light; prepare fresh or store protected from light.

-

-

Reaction Setup:

-

In a reaction vessel, add the solution of Molecule A to the desired final concentration (e.g., 100 µM).

-

Add a 5- to 10-fold molar excess of the this compound stock solution (e.g., 500 µM to 1 mM final concentration). A large excess helps drive the reaction to completion and favors mono-conjugation.

-